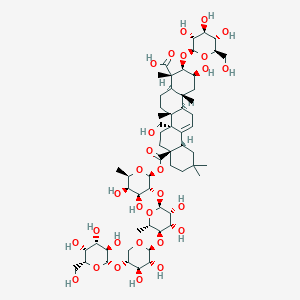
Desacylsenegasaponin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of desacylsenegasaponin B typically involves extraction from natural sources rather than synthetic routes. The roots of Polygala tenuifolia are extracted using methanol, followed by chromatographic separation to isolate the compound . The process includes passing the methanol extract through a porous-polystyrene resin column and eluting with different solvents such as methanol and ethyl acetate .
Industrial Production Methods
The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Desacylsenegasaponin B undergoes various chemical reactions, including hydrolysis and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, ethyl acetate, and various chromatographic solvents . The conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones, which are studied for their potential therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Desacylsenegasaponin B has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of desacylsenegasaponin B involves its interaction with various molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . The compound also modulates the activity of enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Desacylsenegasaponin B is compared with other triterpene glycosides such as senegasaponins and camelliasaponins . While these compounds share similar structural features, this compound is unique in its specific bioactive effects and its source from Polygala tenuifolia . Other similar compounds include elatosides and momordins, which also exhibit biofunctional activities but differ in their specific applications and effects .
Eigenschaften
Molekularformel |
C59H94O29 |
|---|---|
Molekulargewicht |
1267.4 g/mol |
IUPAC-Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1 |
InChI-Schlüssel |
YIFBBIYAJJCXDP-SGORRMAISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















